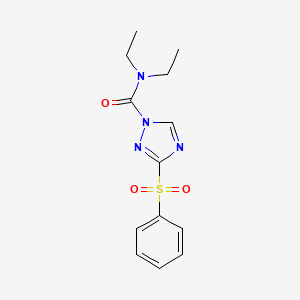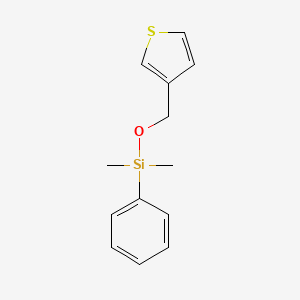
Silane, dimethylphenyl(3-thienylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethylphenyl(3-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a dimethylphenyl group and a 3-thienylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl(3-thienylmethoxy)- typically involves the reaction of dimethylphenylsilane with 3-thienylmethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethylphenyl(3-thienylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The compound can participate in substitution reactions where the thienylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
Applications De Recherche Scientifique
Silane, dimethylphenyl(3-thienylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as coatings and adhesives due to its unique bonding properties.
Mécanisme D'action
The mechanism of action of Silane, dimethylphenyl(3-thienylmethoxy)- involves its ability to form stable bonds with other molecules through its silicon atom. This bonding capability allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the thienylmethoxy group.
Trimethylsilyl derivatives: Commonly used in organic synthesis but have different functional groups.
Phenylsilanes: A broader category that includes various phenyl-substituted silanes.
Uniqueness
Silane, dimethylphenyl(3-thienylmethoxy)- is unique due to the presence of the 3-thienylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with other molecules are required.
Propriétés
Numéro CAS |
117657-61-1 |
|---|---|
Formule moléculaire |
C13H16OSSi |
Poids moléculaire |
248.42 g/mol |
Nom IUPAC |
dimethyl-phenyl-(thiophen-3-ylmethoxy)silane |
InChI |
InChI=1S/C13H16OSSi/c1-16(2,13-6-4-3-5-7-13)14-10-12-8-9-15-11-12/h3-9,11H,10H2,1-2H3 |
Clé InChI |
XTLNDKQHEANWMQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)OCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



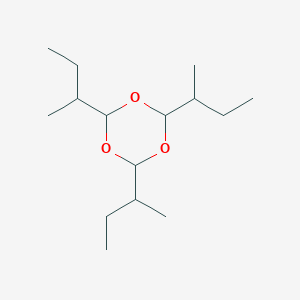

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
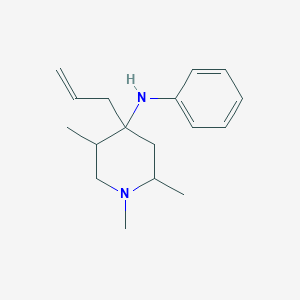
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
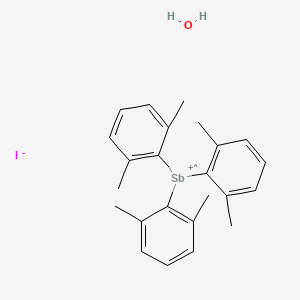
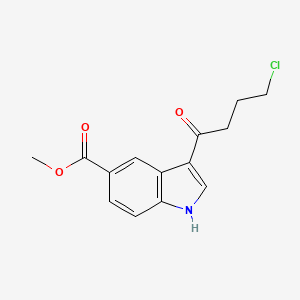
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
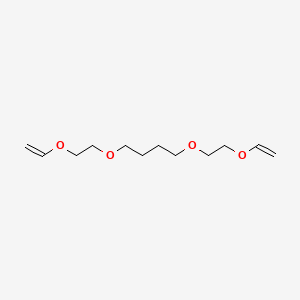
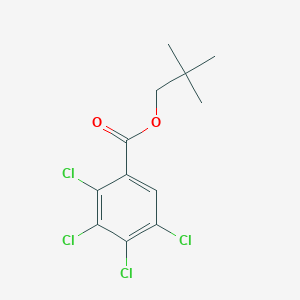
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
